![molecular formula C14H11FN2O4 B1390273 1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 1171917-13-7](/img/structure/B1390273.png)
1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Overview
Description
The compound “1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is a chemical compound used in organic synthesis. It is a key intermediate for the preparation of Cabozantinib (S)-malate , which is chemically known as N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N’-(4fluorophenyl) cyclopropane-1,1-dicarboxamide, (2S)-hydroxybutanedioate .
Scientific Research Applications
Cancer Therapeutics
Cabozantinib (S)-malate, for which the compound “1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is a key intermediate, is primarily used in cancer therapeutics as a multi-receptor tyrosine kinase inhibitor. It targets various pathways including VEGF and MET, which are relevant in the treatment of soft-tissue sarcomas and in overcoming resistance to specific RTK inhibitors .
Hepatocellular Carcinoma (HCC) Treatment
In the treatment of HCC, Cabozantinib has shown efficacy, particularly after prior treatments such as sorafenib have been used. It acts as a multi-targeted inhibitor of VEGFR, MET, and AXL .
Advanced Hepatocellular Carcinoma Management
For patients with advanced hepatocellular carcinoma who have previously received other treatments, Cabozantinib offers a therapeutic option by inhibiting multiple kinases like VEGFR2, c-MET, AXL receptor tyrosine kinase (AXL), FLT3, c-KIT, and c-RET .
Proteomics Research
The compound itself is mentioned as a specialty product for proteomics research, indicating its use in the study of proteins and their functions .
Pharmaceutical Intermediate
As an intermediate in pharmaceutical synthesis, it plays a crucial role in the production of drugs like Cabozantinib (S)-malate .
Peptide Synthesis
properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c15-9-3-5-10(6-4-9)16-12(18)8-17-7-1-2-11(13(17)19)14(20)21/h1-7H,8H2,(H,16,18)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBENGTYLMSEKTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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